Regulatory Endocrine‑Disruptor Listing Differentiates 4-(1-Ethyl-1-methylbutyl)phenol from Linear 4‑Heptylphenol
The French endocrine‑disruptor list (Arrêté du 28 septembre 2023) explicitly designates 4‑(3‑methylhexan‑3‑yl)phenol (synonym of the target compound) as a substance of confirmed or presumed endocrine‑disrupting properties . In contrast, linear 4‑n‑heptylphenol (CAS 1987‑50‑4) is absent from the same regulatory instrument. This listing provides a clear binary differentiator: the target compound is under regulatory scrutiny as an endocrine disruptor, while the linear analogue is not.
| Evidence Dimension | Regulatory endocrine‑disruptor listing status |
|---|---|
| Target Compound Data | Listed (oui) as endocrine disruptor |
| Comparator Or Baseline | Linear 4‑n‑heptylphenol (CAS 1987‑50‑4): not listed |
| Quantified Difference | Binary: listed vs. non‑listed |
| Conditions | French L. 5232-5 regulatory framework; inventory established 28 September 2023 |
Why This Matters
For researchers studying endocrine disruption, the listed compound is the relevant model; for formulators seeking regulatory exclusion, the absence of listing makes the linear analogue a different regulatory entity.
- [1] Arrêté du 28 septembre 2023 fixant la liste des substances présentant des propriétés de perturbation endocrinienne mentionnées aux I et II de l'article L. 5232-5 du code de la santé publique, JORF n°0238 du 13 octobre 2023. View Source
